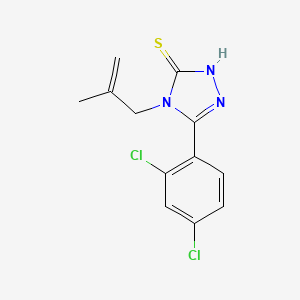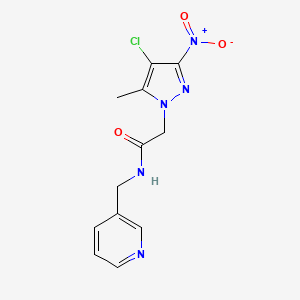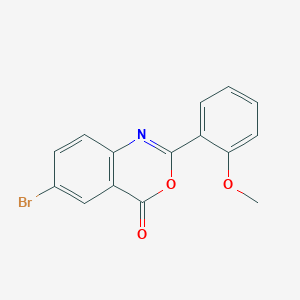
4-fluorophenyl 4-bromobenzoate
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-fluorophenyl 4-bromobenzoate often involves the reaction of halogenated benzoyl compounds with isomeric fluoroanilines or other halogenated anilines in suitable solvents, such as dry acetonitrile, to yield good results. These compounds are typically characterized using techniques like multinuclear NMR, elemental analysis, and FTIR spectroscopy (Saeed et al., 2011; Özbey et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray diffraction, where crystal packing shows molecules connected by intermolecular hydrogen bonds, forming specific geometric arrangements. The planarity and conformation of various groups within the molecule, such as carbonyl and thiourea groups, are analyzed, often showing stabilization by intramolecular hydrogen bonding (Saeed et al., 2011; Özbey et al., 2004).
Chemical Reactions and Properties
Compounds similar to this compound participate in various chemical reactions, including base-catalyzed cyclization, yielding derivatives with potential antibacterial and antifungal activities. These reactions and the properties of the resulting compounds are confirmed through spectral and elemental analysis (Saeed et al., 2010).
Physical Properties Analysis
The physical properties of related compounds, such as their crystalline structure and the angles between molecular planes, are determined using X-ray crystallography and other structural analysis methods. These properties often relate to the compounds' stability and reactivity (Banu et al., 2011).
Chemical Properties Analysis
The chemical properties, including the reactivity of functional groups and the potential for forming derivatives through reactions like bromination, hydrolysis, cyanidation, and esterification, are crucial for understanding the utility and applications of these compounds. The overall yield and purity of synthesized compounds, such as methyl 4-bromo-2-methoxybenzoate, are important metrics for assessing synthesis efficiency (Chen Bing-he, 2008).
Eigenschaften
IUPAC Name |
(4-fluorophenyl) 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOUBADUWAGFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-({4-methyl-5-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B5654104.png)
![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B5654115.png)
![1-{2-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5654119.png)
![N'-{(3S*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5654124.png)
![1-{4-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-4-oxobutyl}pyrrolidin-2-one](/img/structure/B5654132.png)
![2-(3-methylbutyl)-8-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5654134.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5654147.png)
![6-(2-thienyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5654154.png)


![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654176.png)
![3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5654192.png)
![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B5654198.png)
